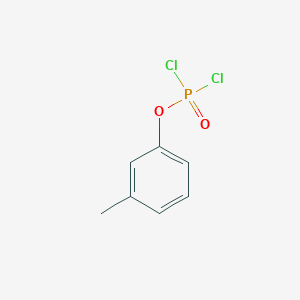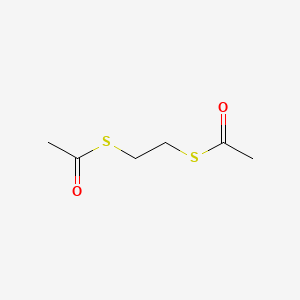
S-(2-ethanoylsulfanylethyl) ethanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(2-ethanoylsulfanylethyl) ethanethioate: is an organic compound with the molecular formula C6H10O2S2. It is also known by other names such as S-(2-acetylsulfanylethyl) ethanethioate . This compound is characterized by the presence of both acetyl and thioester functional groups, making it an interesting subject for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-ethanoylsulfanylethyl) ethanethioate typically involves the reaction of ethanethioic acid with 2-mercaptoethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid, which facilitates the esterification process .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions such as temperature and pressure, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: S-(2-ethanoylsulfanylethyl) ethanethioate can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiols and alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various thioesters and thioethers.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as alkyl halides
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, alcohols
Substitution: Thioesters, thioethers
Applications De Recherche Scientifique
Chemistry: S-(2-ethanoylsulfanylethyl) ethanethioate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme mechanisms, particularly those involving thiol groups. It can act as a substrate or inhibitor for various enzymes .
Medicine: Prodrugs are inactive compounds that can be metabolized in the body to release the active drug .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of certain types of adhesives and coatings .
Mécanisme D'action
The mechanism of action of S-(2-ethanoylsulfanylethyl) ethanethioate involves its interaction with thiol groups in proteins and enzymes. The compound can form covalent bonds with these thiol groups, leading to the inhibition or activation of enzyme activity. This interaction is crucial in various biochemical pathways and can be exploited for therapeutic purposes .
Comparaison Avec Des Composés Similaires
S-ethyl ethanethioate: This compound is similar in structure but lacks the acetyl group present in S-(2-ethanoylsulfanylethyl) ethanethioate.
S-(2-hydroxyethyl) ethanethioate: This compound has a hydroxyl group instead of an acetyl group, leading to different chemical properties and reactivity.
Uniqueness: this compound is unique due to the presence of both acetyl and thioester functional groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar counterparts .
Propriétés
Formule moléculaire |
C6H10O2S2 |
|---|---|
Poids moléculaire |
178.3 g/mol |
Nom IUPAC |
S-(2-acetylsulfanylethyl) ethanethioate |
InChI |
InChI=1S/C6H10O2S2/c1-5(7)9-3-4-10-6(2)8/h3-4H2,1-2H3 |
Clé InChI |
FIZGWLMDRRFEPK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)SCCSC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


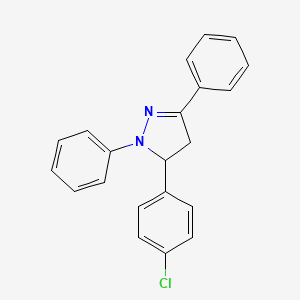

![13H-dibenzo[b,i]phenothiazine](/img/structure/B14749919.png)
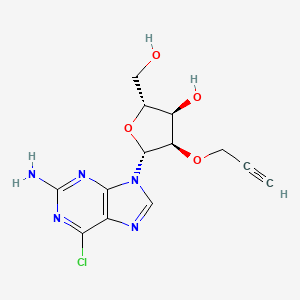
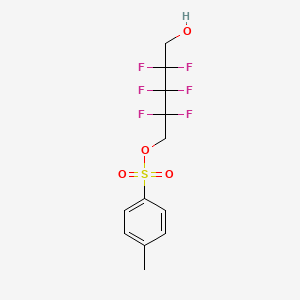
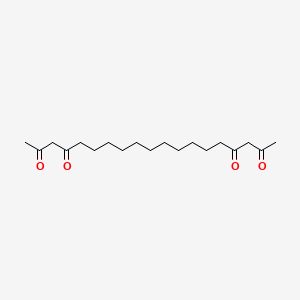
![2-[2-(1-Imidazolyl)-6-methyl-4-pyrimidinyl]-2-methyl-1-propanol](/img/structure/B14749936.png)
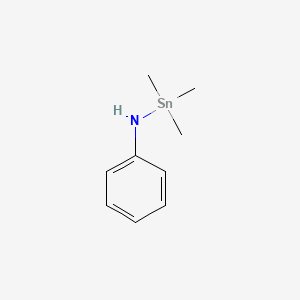
![sodium;(2S)-2-amino-3-[[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropoxy]-hydroxyphosphoryl]oxypropanoate](/img/structure/B14749948.png)
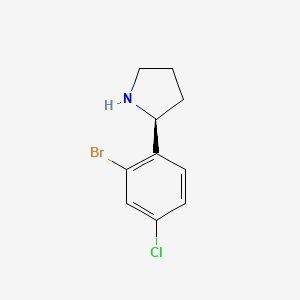


![Bicyclo[2.2.1]heptane, 2,6-dichloro-1,7,7-trimethyl-](/img/structure/B14749981.png)
